Introduction: The Piperidine Scaffold and the Significance of Polysubstitution
Introduction: The Piperidine Scaffold and the Significance of Polysubstitution
An In-Depth Technical Guide to 1-Benzyl-2,3,6-trimethylpiperidin-4-amine (CAS 1315365-34-4)
Disclaimer: Publicly available scientific literature and database information for 1-Benzyl-2,3,6-trimethylpiperidin-4-amine, CAS 1315365-34-4, is limited. This guide is a theoretical exploration based on established principles of organic chemistry and the known properties of structurally related polysubstituted piperidine derivatives. The proposed synthetic routes and characterization data are predictive and require experimental validation.
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for orienting functional groups in space, which is critical for specific interactions with biological targets. The therapeutic relevance of piperidine derivatives spans a wide range of applications, including analgesics, antipsychotics, antihistamines, and agents targeting the central nervous system (CNS).[3][4]
1-Benzyl-2,3,6-trimethylpiperidin-4-amine is a complex piperidine derivative featuring several key structural motifs:
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N-Benzyl Group: The benzyl group attached to the piperidine nitrogen increases lipophilicity, which can influence pharmacokinetic properties such as blood-brain barrier penetration.[4][5] It also serves as a common protecting group in multi-step syntheses, removable under various conditions.[6]
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Trimethyl Substitution: The presence of three methyl groups at positions 2, 3, and 6 introduces multiple stereocenters, significantly increasing molecular complexity and offering the potential for stereospecific interactions with biological targets. The relative stereochemistry of these groups will profoundly impact the molecule's overall conformation and bioactivity.
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4-Amine Group: The primary amine at the C4 position is a key functional handle. It imparts basicity to the molecule and can act as a hydrogen bond donor and acceptor, crucial for receptor binding. This amine also provides a reactive site for further derivatization to explore structure-activity relationships (SAR).[4]
This guide will provide a theoretical framework for the synthesis, characterization, and potential applications of this specific polysubstituted piperidine, drawing upon the extensive body of literature on analogous compounds.
Proposed Synthetic Strategies
The synthesis of a polysubstituted piperidine like 1-Benzyl-2,3,6-trimethylpiperidin-4-amine is a significant chemical challenge due to the need for controlling both regioselectivity and stereoselectivity. Based on established methodologies for piperidine synthesis, several plausible retrosynthetic pathways can be envisioned.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve simplifying the target molecule by disconnecting key bonds. A primary strategy is reductive amination, a robust and widely used method for forming C-N bonds.
Caption: Retrosynthetic analysis of the target compound.
This analysis suggests that a key intermediate would be the corresponding piperidinone (1-benzyl-2,3,6-trimethylpiperidin-4-one). This ketone could be synthesized and then converted to the target amine via reductive amination. The piperidinone itself could be assembled from acyclic precursors through an intramolecular cyclization reaction.
Proposed Forward Synthesis: A Multi-step Approach
A plausible forward synthesis could begin with the construction of the substituted piperidin-4-one ring system, followed by N-benzylation and final conversion to the amine.
Step 1: Synthesis of 2,3,6-Trimethylpiperidin-4-one
The Mannich reaction is a classical and effective method for synthesizing 4-piperidones.[7] This approach involves the condensation of an aldehyde, a ketone, and an amine. For this target, a multi-component reaction could be envisioned.
Caption: Workflow for piperidinone synthesis via Mannich reaction.
Experimental Protocol (Hypothetical):
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Combine propionaldehyde, acetaldehyde, and an ammonium salt (e.g., ammonium acetate as a source of ammonia/methylamine) in a suitable solvent like ethanol.[7]
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The reaction would likely be heated to facilitate condensation and cyclization.
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The resulting product would be a mixture of diastereomers of 2,3,6-trimethylpiperidin-4-one, requiring purification and separation, likely via column chromatography.
Causality: The Mannich reaction is chosen for its efficiency in building the core piperidone structure from simple, readily available starting materials. The choice of specific aldehydes and the amine source directly dictates the substitution pattern on the resulting ring.
Step 2: N-Benzylation
The secondary amine of the piperidinone can be benzylated using standard alkylation conditions.
Experimental Protocol (Hypothetical):
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Dissolve the mixture of 2,3,6-trimethylpiperidin-4-one isomers in a polar aprotic solvent such as acetonitrile or DMF.
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Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to deprotonate the piperidine nitrogen.
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Add benzyl bromide or benzyl chloride dropwise at room temperature.
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Heat the reaction mixture to ensure complete conversion.
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After workup, purify the resulting 1-benzyl-2,3,6-trimethylpiperidin-4-one by column chromatography.
Causality: This is a standard Sₙ2 reaction. A base is required to generate the nucleophilic free amine. Benzyl halides are effective alkylating agents for this purpose.
Step 3: Reductive Amination
The final step is the conversion of the ketone to the primary amine. This is typically achieved via reductive amination.[8][9]
Caption: Workflow for the final reductive amination step.
Experimental Protocol (Hypothetical):
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Dissolve the N-benzylated piperidinone in a solvent like methanol or ethanol.
-
Add a source of ammonia (e.g., ammonium acetate) and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the iminium ion intermediate over the ketone.[8]
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Alternatively, catalytic hydrogenation (H₂ over Palladium on carbon) can be used.[9]
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The reaction pH should be maintained slightly acidic (pH 5-6) to promote imine formation without inactivating the amine nucleophile.
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Following the reaction, an aqueous workup and purification by chromatography would be necessary to isolate the final product. The final product will be a mixture of diastereomers, which may be separable by chiral chromatography.
Causality: Reductive amination is a highly versatile and reliable method. The use of NaBH₃CN at a controlled pH allows for a one-pot reaction by reducing the iminium ion as it is formed in equilibrium, driving the reaction to completion.[9]
Physicochemical Properties and Structural Characterization
While experimental data is not available, the properties of the target compound can be predicted based on its structure and data from similar molecules.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference Analog |
| Molecular Formula | C₁₇H₂₈N₂ | Based on structure |
| Molecular Weight | ~260.42 g/mol | Calculated from formula |
| XlogP | ~3.5 - 4.0 | High degree of alkylation and benzyl group suggest significant lipophilicity. Analogous compounds like 1-benzyl-N,3,5-trimethylpiperidin-4-amine have a predicted XlogP of 2.8.[10] |
| pKa (most basic) | ~9.5 - 10.5 | The piperidine nitrogen and the exocyclic amine are basic. The piperidine nitrogen is typically the most basic site, similar to other substituted piperidines. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar polysubstituted piperidines.[11] |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane. Low solubility in water, but should form soluble salts with acids. | General property of amine-containing organic molecules. |
Analytical Characterization Workflow
Confirmation of the structure and purity of the synthesized compound would require a standard battery of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be complex due to the number of stereoisomers. Key signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), and multiple overlapping signals in the aliphatic region (1.0-3.0 ppm) for the piperidine ring protons and methyl groups.
-
¹³C NMR: Would show distinct signals for the aromatic carbons, the benzylic carbon, and several aliphatic carbons corresponding to the piperidine ring and methyl substituents. The number of signals would depend on the symmetry of the specific stereoisomer.
-
-
Mass Spectrometry (MS):
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Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z ~261.23.
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High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
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Key stretches would include N-H stretching for the primary amine (~3300-3400 cm⁻¹, likely two bands), C-H stretching (aliphatic and aromatic, ~2800-3100 cm⁻¹), and aromatic C=C bending (~1450-1600 cm⁻¹).
-
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Chromatography:
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TLC and Column Chromatography: For monitoring reaction progress and for purification.
-
Chiral HPLC/SFC: Would be essential for the separation and analysis of the different stereoisomers.
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Potential Applications in Research and Drug Development
Substituted piperidines are of high interest in drug discovery. The specific structural features of 1-benzyl-2,3,6-trimethylpiperidin-4-amine suggest several potential areas of application.
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CNS-Active Agents: The lipophilic benzyl group and the piperidine core are common features in compounds that target the central nervous system.[4] The molecule could serve as a scaffold for developing novel agents for neurological or psychiatric disorders.
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Receptor Ligands: The amine functionality and the defined stereochemistry arising from the methyl groups could enable specific interactions with G-protein coupled receptors (GPCRs) or ion channels.
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Scaffold for Combinatorial Chemistry: The primary amine at the C4 position is an excellent point for diversification. It can be readily acylated, alkylated, or used in reductive amination with a library of aldehydes to create a wide range of derivatives for SAR studies. This makes the molecule a valuable building block for generating compound libraries aimed at various biological targets.
-
Inhibitors of Enzymes: The piperidine scaffold is found in various enzyme inhibitors. For example, derivatives of 4-anilinopiperidine are known for their activity as potent analgesics (fentanyl analogs).[12][13] While structurally different, this highlights the potential of the 4-aminopiperidine motif.
Conclusion
1-Benzyl-2,3,6-trimethylpiperidin-4-amine (CAS 1315365-34-4) represents a structurally complex and synthetically challenging molecule. While direct experimental data is scarce, a comprehensive understanding of piperidine chemistry allows for the rational design of synthetic routes and the prediction of its chemical properties. The proposed multi-step synthesis, centered around a Mannich condensation followed by N-benzylation and reductive amination, provides a viable, albeit theoretical, pathway to this compound.
The combination of a proven medicinal chemistry scaffold (piperidine), multiple stereocenters, a lipophilic N-benzyl group, and a reactive primary amine makes this molecule a potentially valuable building block for researchers in drug discovery. Its true utility can only be unlocked through synthesis and subsequent biological evaluation, which would validate its potential as a scaffold for novel therapeutics.
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